molecular formula C10H9Cl5O2 B12008449 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 5335-26-2

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene

Cat. No.: B12008449
CAS No.: 5335-26-2
M. Wt: 338.4 g/mol
InChI Key: MUFFSGFNYHDFMP-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is a chlorinated aromatic compound with the molecular formula C10H9Cl5O2. This compound is characterized by the presence of multiple chlorine atoms and two ethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or ethoxy groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids .

Scientific Research Applications

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to interact with various biological pathways, potentially leading to inhibitory or stimulatory effects on specific enzymes or cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar properties but lacking ethoxy groups.

    1,2,4,5-Tetrachloro-3-nitrobenzene: Another chlorinated benzene derivative with a nitro group instead of ethoxy groups.

    1,2,3,5-Tetrachloro-4-methoxybenzene: Similar structure but with a methoxy group instead of ethoxy groups.

Uniqueness

1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of both multiple chlorine atoms and ethoxy groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications .

Properties

CAS No.

5335-26-2

Molecular Formula

C10H9Cl5O2

Molecular Weight

338.4 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene

InChI

InChI=1S/C10H9Cl5O2/c11-1-2-16-3-4-17-10-7(13)5-6(12)8(14)9(10)15/h5H,1-4H2

InChI Key

MUFFSGFNYHDFMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)OCCOCCCl)Cl

Origin of Product

United States

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